molecular formula C9H14O2 B1366383 1-(5-Methyl-2-furyl)-2-methyl-1-propanol

1-(5-Methyl-2-furyl)-2-methyl-1-propanol

Cat. No.: B1366383
M. Wt: 154.21 g/mol
InChI Key: FKYNKNIUJFGYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-2-furyl)-2-methyl-1-propanol is a furyl-substituted secondary alcohol with the molecular formula C₉H₁₄O₂. Its structure comprises a 5-methylfuran ring attached to a propanol backbone with a methyl branch at the C2 position. For instance, 1-(5-Methyl-2-furyl)ethanone, a precursor in chalcone synthesis, is used to create antimicrobial pyrimidines via Claisen-Schmidt condensations ().

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-1-(5-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C9H14O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9-10H,1-3H3

InChI Key

FKYNKNIUJFGYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furyl-Substituted Ketones

a. 1-(5-Methyl-2-furyl)-1-propanone (2-Methyl-5-propionylfuran)
  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : 138.16 g/mol
  • Melting Point : 72°C (at 5 mmHg) ()
  • Applications: Intermediate in synthesizing heterocyclic compounds like 2-cyanoimino dihydropyrimidines, which exhibit antimicrobial activity ().
Property 1-(5-Methyl-2-furyl)-2-methyl-1-propanol 1-(5-Methyl-2-furyl)-1-propanone
Functional Group Secondary alcohol Ketone
Bioactivity Not reported Antimicrobial (pyrimidine derivatives)
Synthetic Role Potential precursor Chalcone intermediate
b. 1-(5-Methyl-2-furyl)ethanone (5-Methyl-2-acetylfuran)
  • Molecular Formula : C₇H₈O₂
  • Molecular Weight : 124.14 g/mol
  • Applications : Key precursor for synthesizing furyl-based chalcones and pyrimidines ().

Key Difference: The ketone group in 1-(5-Methyl-2-furyl)ethanone enables condensation reactions with aldehydes, unlike the alcohol group in the target compound, which may limit its reactivity in similar pathways.

Alcohol Derivatives with Heterocyclic Substituents

a. 2-Methyl-1-propanol (Isobutyl Alcohol)
  • Molecular Formula : C₄H₁₀O
  • Molecular Weight : 74.12 g/mol
  • Boiling Point : 108°C ()
  • Applications : Solvent for organic synthesis ().
Property This compound 2-Methyl-1-propanol
Substituent 5-Methylfuran ring No heterocyclic substituent
Polarity Higher (due to –OH and furan) Moderate
Applications Research applications (inferred) Industrial solvent
b. 1-(2-Thienyl)-1-propanone
  • Molecular Formula : C₇H₈OS
  • Molecular Weight : 140.20 g/mol
  • Applications : Used in organic electronics and pharmaceutical research ().

Bioactive Propanol Derivatives

a. Chloramphenicol Analog: 1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1
  • Molecular Formula : C₁₁H₁₂Cl₂N₂O₄
  • Applications : Antimicrobial agent ().
  • Structural Difference : Contains nitro and dichloroacetamido groups instead of a furyl ring.
b. 1-[(2,2-Dimethyl-1,1-dimethylethyl)amino]-2-methyl-1-propanol
  • Applications: Intermediate in amine and amino acid synthesis ().

Comparison: The amino substituent in this compound enables nucleophilic reactions, unlike the furyl group in the target alcohol.

Physicochemical Properties

  • Solubility : Furyl alcohols are expected to have higher solubility in polar solvents compared to their ketone analogs due to the –OH group.
  • Boiling Points: Furyl-substituted compounds generally have higher boiling points than non-aromatic analogs (e.g., 2-methyl-1-propanol boils at 108°C, while 1-(5-Methyl-2-furyl)-1-propanone sublimes at 72°C under reduced pressure).

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